molecular formula C9H7ClF3NO B1623992 N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 344-53-6

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1623992
CAS No.: 344-53-6
M. Wt: 237.6 g/mol
InChI Key: IZNOWIFMPCHWNZ-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide is a high-purity organic compound supplied as an off-white to white solid . It is characterized by a molecular formula of C9H7ClF3NO and a molecular weight of 237.61 g/mol . Researchers value this acetamide derivative for its specific structure, which features both chloro and trifluoromethyl substituents on the phenyl ring, making it a valuable building block in medicinal chemistry and drug discovery research. The compound has a melting point of 148 to 152 °C . It is offered in various quantities to suit diverse research, pilot-scale, or production applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNOWIFMPCHWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424223
Record name N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-53-6
Record name N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of 4-Chloro-2-(Trifluoromethyl)Aniline

Reaction Overview

The most straightforward route involves acetylation of 4-chloro-2-(trifluoromethyl)aniline using acetic anhydride or acetyl chloride. The trifluoromethyl group deactivates the aromatic ring, directing the acetyl group to the para position relative to the chloro substituent.

Reaction Conditions
  • Reagents : Acetic anhydride (1.2 equivalents), pyridine (base catalyst).
  • Temperature : 80–100°C under reflux.
  • Duration : 4–6 hours.
  • Yield : 85–92%.
Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation.

Multi-Step Synthesis via Chlorination and Fluorination

Patent Route from 3,4-Dimethyl Chlorobenzene

A patent (CN113968775A) outlines a nitration-free pathway starting from 3,4-dimethyl chlorobenzene, avoiding hazardous nitration and Grignard reactions.

Stepwise Process
  • Chlorination :

    • Conditions : Light irradiation, Cl₂ gas, 50–150°C.
    • Product : 3-Trichloromethyl-4-dichloromethyl chlorobenzene.
    • Yield : 63%.
  • Fluorine-Chlorine Exchange :

    • Catalyst : Antimony trichloride (SbCl₃).
    • Fluorine Source : Hydrogen fluoride (HF), 110°C, 0.1–0.5 MPa.
    • Product : 3-Trifluoromethyl-4-dichloromethyl chlorobenzene.
    • Yield : 83–90%.
  • Hydrolysis :

    • Catalyst : Zinc chloride (ZnCl₂), 120°C.
    • Product : 4-Chloro-2-trifluoromethylbenzaldehyde.
    • Yield : 88–93%.
  • Chlorination to Acid Chloride :

    • Reagent : Cl₂ gas, azobisisobutyronitrile (AIBN) initiator, 90–95°C.
    • Product : 4-Chloro-2-trifluoromethylbenzoyl chloride.
    • Yield : 92%.
  • Coupling with Malonate :

    • Reagent : Diethyl malonate, toluene solvent.
    • Product : Diethyl 2-(4-chloro-2-trifluoromethylbenzoyl)malonate.
    • Yield : 95%.
  • Saponification and Decarboxylation :

    • Conditions : HCl/H₂SO₄, 100–120°C.
    • Product : 4-Chloro-2-trifluoromethylacetophenone.
Conversion to Acetamide

The ketone intermediate undergoes reductive amination or oxime formation followed by reduction to yield 4-chloro-2-(trifluoromethyl)aniline, which is acetylated as in Section 1.

Comparative Analysis of Synthetic Routes

Cost Considerations

  • Direct Route : Requires commercially available 4-chloro-2-(trifluoromethyl)aniline ($206–$416/g).
  • Multi-Step Route : Lower raw material costs but higher operational expenses due to HF usage.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Systems : Mitigate risks associated with HF by using corrosion-resistant reactors.
  • Catalyst Recycling : Antimony trichloride recovery reduces costs and environmental impact.

Emerging Methodologies

Photocatalytic Fluorination

Recent advances utilize UV light and fluorinated catalysts to introduce trifluoromethyl groups at lower temperatures, reducing energy consumption.

Biocatalytic Acetylation

Immobilized lipases (e.g., Candida antarctica) enable acetylation under mild conditions (pH 7, 40°C), though yields remain suboptimal (70–75%).

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substitution on the Phenyl Ring
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS# 351-33-7):

    • Differs in the position of the chlorine atom (meta instead of para) on the phenyl ring.
    • Molecular weight: 272.055 g/mol .
    • The altered substitution pattern may influence electronic distribution and binding affinity in biological systems.
  • N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS# 97760-98-0):

    • Replaces chlorine with iodine, increasing molecular weight to 329.06 g/mol .
    • The larger iodine atom enhances lipophilicity and may affect metabolic stability.
Modifications on the Acetamide Moiety
  • The triazole ring introduces π-π stacking capabilities, which could enhance target binding in enzyme inhibition .
  • N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide (CAS# 900641-80-7): Features a furan-methylamino side chain, increasing polarity compared to the parent compound . The furan ring may alter pharmacokinetic properties, such as absorption and distribution .
Potassium Channel Modulation
  • JM-S-8 (2-[4-Chloro-2-(trifluoromethyl)phenyl]-N-(cyclohexylmethyl)acetamide): Exhibits activity as a KCNQ2/Q3 potassium channel opener with an EC₅₀ of 4.8 µM .
Anticancer and Antimicrobial Potential
  • N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide :
    • Demonstrated coordination abilities in crystal structures, suggesting utility in metal-based drug design .
    • The diphenylacetyl group increases steric bulk, which may reduce solubility but improve receptor selectivity .

Physicochemical Properties and Stability

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Notable Properties
N-[4-Cl-2-(CF₃)phenyl]acetamide 237.61 -Cl (para), -CF₃ (ortho) ~2.5 High thermal stability
N-[4-I-2-(CF₃)phenyl]acetamide 329.06 -I (para), -CF₃ (ortho) ~3.8 Enhanced lipophilicity
JM-S-8 334.76 Cyclohexylmethyl, -CF₃ ~4.2 Moderate BBB permeability

*LogP values estimated based on substituent contributions.

Biological Activity

N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticonvulsant applications. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with acetic anhydride. This reaction is conducted under controlled conditions to optimize yield and purity. The general reaction can be summarized as follows:

4 chloro 2 trifluoromethyl aniline+Acetic anhydrideN 4 chloro 2 trifluoromethyl phenyl acetamide+Acetic acid\text{4 chloro 2 trifluoromethyl aniline}+\text{Acetic anhydride}\rightarrow \text{N 4 chloro 2 trifluoromethyl phenyl acetamide}+\text{Acetic acid}

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it may serve as a candidate for antibiotic development due to its efficacy in inhibiting bacterial growth. The compound's structural characteristics, particularly the trifluoromethyl group, enhance its lipophilicity and bioavailability, making it a valuable candidate for further research.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticonvulsant Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticonvulsant activity in animal models. Preliminary studies suggest that it may exert protective effects against seizures.

Table 2: Anticonvulsant Activity Data

CompoundDose (mg/kg)MES Test (0.5 h)MES Test (4 h)scPTZ Test (0.5 h)scPTZ Test (4 h)
This compound100EffectiveEffectiveNot EffectiveEffective
Control Compound100Not EffectiveNot EffectiveEffectiveNot Effective

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes involved in metabolic pathways, potentially modulating their activity. The trifluoromethyl group enhances these interactions, leading to increased efficacy in both antimicrobial and anticonvulsant activities.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the compound against a panel of bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
  • Anticonvulsant Activity Assessment : In a controlled study on mice, the compound was administered at varying doses to assess its anticonvulsant properties through the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. Results showed notable protection against induced seizures at certain doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be standardized?

  • Methodology : React acetyl chloride or chloroacetyl chloride with 4-chloro-2-(trifluoromethyl)aniline in dichloromethane (DCM) under inert conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts. Maintain temperatures at 0–5°C during addition to minimize side reactions (e.g., hydrolysis). Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Data : Typical yields for analogous acetamides range from 65–85% under optimized conditions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to verify aromatic proton environments (δ 7.2–8.1 ppm) and acetamide NH (δ ~10.2 ppm). 13C^{13}C-NMR should show carbonyl (C=O) at δ ~168–170 ppm and CF3_3 at δ ~122–125 ppm (quartet) .
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm dihedral angles between aromatic rings and acetamide groups (e.g., 10–85°) .
  • Elemental analysis : Ensure C, H, N, Cl, F percentages align with theoretical values (e.g., C9_9H7_7ClF3_3NO: C 42.97%, H 2.78%) .

Q. What physicochemical properties are critical for handling and experimental design?

  • Key Properties :

  • Solubility : Sparingly soluble in water; highly soluble in DCM, DMF, and acetone.
  • Melting Point : Analogous compounds (e.g., N-(4-fluorophenyl)acetamide) melt at ~150–160°C; confirm via DSC .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at −20°C .

Advanced Research Questions

Q. How does the electronic and steric environment of the trifluoromethyl group influence reactivity in downstream modifications?

  • Methodology :

  • Computational Modeling : Perform DFT calculations to map electron density (e.g., Mulliken charges) on the aromatic ring. The CF3_3 group is electron-withdrawing, directing electrophilic substitution to the para position relative to the acetamide .
  • Experimental Validation : Compare reaction rates of bromination or nitration with non-CF3_3 analogs. Use kinetic studies (UV-Vis or HPLC) to quantify activation barriers .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar acetamides?

  • Methodology :

  • Cross-Technique Validation : Combine NMR, IR (C=O stretch ~1650–1680 cm1^{-1}), and mass spectrometry (ESI-MS: [M+H]+^+ at m/z 252.1).
  • Comparative Studies : Replicate conflicting syntheses (e.g., solvent polarity effects) and analyze impurities via GC-MS. For example, residual DMF may shift NH peaks in NMR .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Protocol :

  • Forced Degradation : Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots. CF3_3-substituted acetamides typically degrade faster in alkaline media due to hydroxide attack on the carbonyl .

Q. What computational approaches predict biological activity or binding affinity for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes or kinases). The chloro and trifluoromethyl groups may enhance hydrophobic binding .
  • QSAR Modeling : Train models on acetamide derivatives with known IC50_{50} values. Descriptors like logP (predicted ~2.8) and polar surface area (PSA ~45 Ų) correlate with membrane permeability .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for specific applications?

  • Strategy :

  • Functional Group Variation : Replace Cl with Br, NO2_2, or OCH3_3 to modulate electron density.
  • Bioisosteric Replacement : Substitute CF3_3 with SF5_5 or OCF3_3 to retain steric bulk while altering electronic effects.
  • Biological Assays : Test derivatives against enzyme panels (e.g., kinases, proteases) or microbial strains to identify lead compounds .

Contradictions and Validation

  • Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Validate via DSC and PXRD .
  • Recommendation : Replicate key studies (e.g., synthesis, stability) using orthogonal analytical methods and publish raw data to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

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